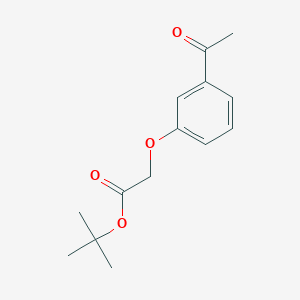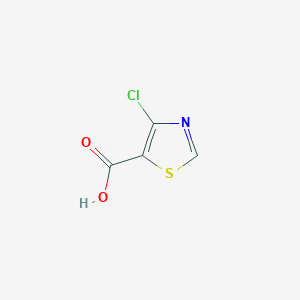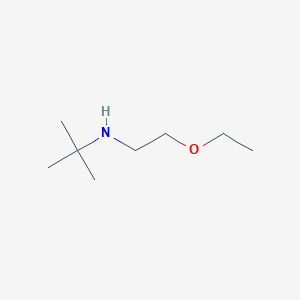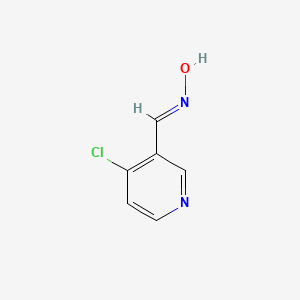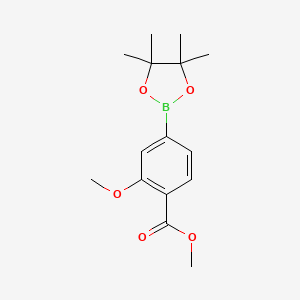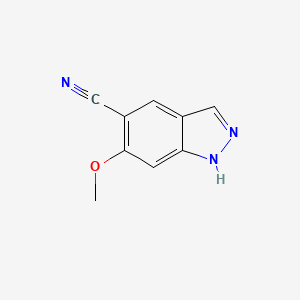
6-Methoxy-1H-indazole-5-carbonitrile
Vue d'ensemble
Description
6-Methoxy-1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7N3O/c1-13-9-3-8-7(5-11-12-8)2-6(9)4-10/h2-3,5H,1H3,(H,11,12) .Chemical Reactions Analysis
The synthesis of 1H-indazoles involves a Cu(OAc)2-catalyzed reaction to form an N–N bond in DMSO under an O2 atmosphere . This reaction involves the formation of an N–H ketimine species followed by a Cu(OAc)2-catalyzed reaction .It should be stored in a dark place, under an inert atmosphere, at room temperature .
Applications De Recherche Scientifique
Corrosion Inhibition : Pyranopyrazole derivatives, including similar compounds to 6-Methoxy-1H-indazole-5-carbonitrile, have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These studies have shown high inhibition efficiency, suggesting potential applications in corrosion protection technologies (Yadav et al., 2016).
Nitric Oxide Synthase Inhibition : Compounds structurally related to this compound have been evaluated as inhibitors of nitric oxide synthases (NOS), indicating potential for medical applications in areas where NOS inhibition is beneficial, such as in cardiovascular diseases or neurological disorders (Cottyn et al., 2008).
Synthesis of Novel Compounds : Research has been conducted on the chemical transformations of similar compounds under nucleophilic conditions, leading to the synthesis of various heterocyclic systems. This type of research is essential for the development of new pharmaceuticals and materials (Ibrahim & El-Gohary, 2016).
Antimicrobial Activity : Studies on indazole regioisomers, which are closely related to this compound, have shown potential antimicrobial activity. This suggests possible applications in developing new antimicrobial agents (Yakaiah et al., 2008).
HIV-1 Inhibition : Research on triazenopyrazole derivatives, similar to this compound, has shown moderate activity against HIV-1, indicating potential applications in HIV/AIDS treatment (Larsen et al., 1999).
Catalysis and Polymerization : The use of N,N-indazole derivatives in nickel-catalyzed polymerization processes has been explored, showing potential applications in the synthesis of polymers with unique properties (Araya et al., 2020).
Safety and Hazards
Orientations Futures
The future directions for the research and development of 6-Methoxy-1H-indazole-5-carbonitrile and similar compounds involve the development of more efficient and environmentally friendly synthetic approaches . This includes reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under an O2 atmosphere .
Mécanisme D'action
Target of Action
It is known that indazole derivatives, which include 6-methoxy-1h-indazole-5-carbonitrile, have a wide variety of medicinal applications and bind with high affinity to multiple receptors .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is bbb permeant
Result of Action
Given the diverse biological activities of indazole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
6-Methoxy-1H-indazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These changes can result in varied cellular outcomes, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects downstream biochemical pathways. Additionally, this compound can interact with DNA or RNA, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed that it can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biochemical pathways. These interactions can result in changes in the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall biological activity, with higher concentrations in specific tissues leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence cellular metabolism. The specific localization of this compound within the cell can determine its overall impact on cellular function.
Propriétés
IUPAC Name |
6-methoxy-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-13-9-3-8-7(5-11-12-8)2-6(9)4-10/h2-3,5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRQLSLGWPBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624023 | |
| Record name | 6-Methoxy-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473417-50-4 | |
| Record name | 6-Methoxy-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





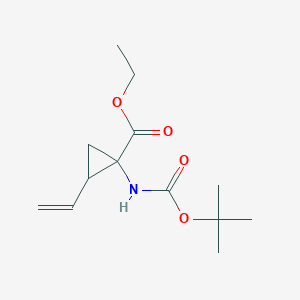

![Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1370772.png)
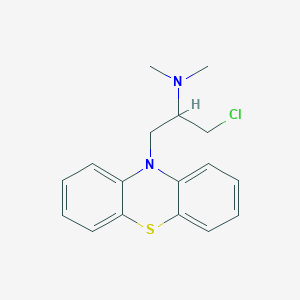
![4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline](/img/structure/B1370780.png)
